![molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0](/img/structure/B154284.png)
spiro[chromene-2,4'-piperidin]-4(3H)-one
Descripción general
Descripción
Spiro[chromene-2,4’-piperidin]-4(3H)-one is a unique chemical compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves the structural modification of lead compounds. One common method includes the condensation of chromene derivatives with piperidine under specific reaction conditions. For instance, a series of spiropiperidines was synthesized by structural modifications based on previous lead compounds and evaluated with cellular signaling assays .
Industrial Production Methods
While detailed industrial production methods for spiro[chromene-2,4’-piperidin]-4(3H)-one are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Spiro[chromene-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular signaling pathways.
Industry: It can be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor. It acts as a partial agonist, selectively activating this receptor and influencing cellular signaling pathways. This selective activation is crucial for its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[benzo[h]chromene-4,3’-indoles]
- Spiro[benzo[f]chromene-1,3’-indoles]
Uniqueness
Spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific spirocyclic structure and its selective agonist activity towards the 5-HT2C receptor. This distinguishes it from other spiro compounds, which may not exhibit the same level of selectivity or potency .
Propiedades
IUPAC Name |
spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDQKSXDVVXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365981 | |
| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-84-0 | |
| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer properties of spiro[chroman-2,4'-piperidin]-4-one derivatives?
A1: Research suggests that certain spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) [, ]. Notably, compound 16, featuring a sulfonyl spacer, displayed significant potency with IC50 values ranging from 0.31 to 5.62 μM []. Further investigation revealed that compound 16 induced apoptosis in MCF-7 cells and influenced cell cycle progression, suggesting its potential as a lead compound for anticancer drug development [].
Q2: How does the structure of spiro[chroman-2,4'-piperidin]-4-one derivatives affect their anticancer activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding the impact of structural modifications on the biological activity of these compounds. For instance, compound 16 with the sulfonyl spacer showed superior potency compared to the trimethoxyphenyl derivative 15, highlighting the importance of the spacer group in enhancing cytotoxicity [].
Q3: Beyond anticancer activity, are there other potential applications for spiro[chroman-2,4'-piperidin]-4-one derivatives?
A3: Yes, research indicates that these compounds could have potential as anti-tuberculosis agents. For example, compound PS08 demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Ra with an MIC value of 3.72 μM []. This finding suggests that further exploration of spiro[chroman-2,4'-piperidin]-4-one derivatives as potential anti-tubercular agents is warranted.
Q4: Have any computational studies been conducted on spiro[chroman-2,4'-piperidin]-4-one derivatives, and what insights have they provided?
A4: Yes, molecular docking studies have been performed to understand the potential binding interactions of these compounds with target proteins. For instance, docking studies of compound PS08 with Mtb tyrosine phosphatase (PtpB) helped elucidate its potential binding mode at the enzyme's active site []. Such computational insights can guide further optimization of these compounds for enhanced activity and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


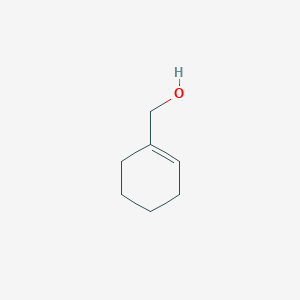
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
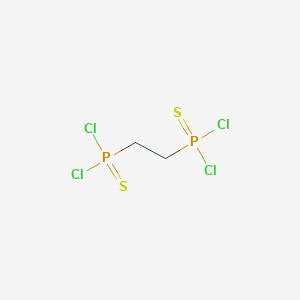
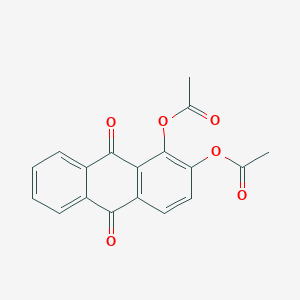

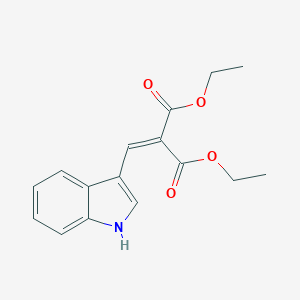
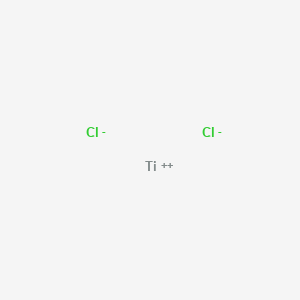
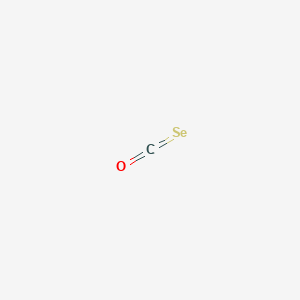
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
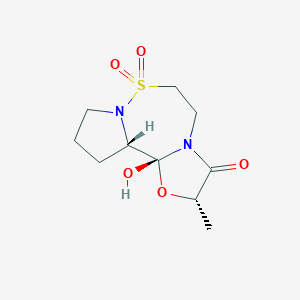
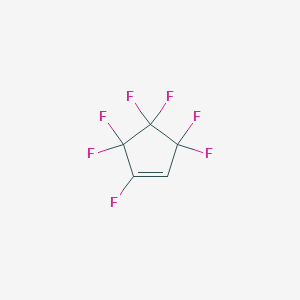
![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)
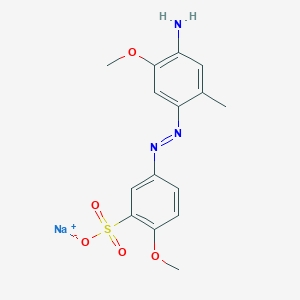
![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)
